molecular formula C6H11ClN2O3S B2377335 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride CAS No. 2094130-11-5

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

Cat. No.: B2377335
CAS No.: 2094130-11-5
M. Wt: 226.68
InChI Key: YUMVMGLFMYXRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride is a versatile chemical compound with a molecular weight of 226.7 g/mol. It is known for its unique reactivity and is widely used in various scientific research applications, including drug discovery, organic synthesis, and molecular biology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride typically involves the reaction of an appropriate alkyne with a sulfonamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique reactivity allows it to form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an alkyne and sulfonamide moiety, which imparts distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMVMGLFMYXRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C(CC#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.